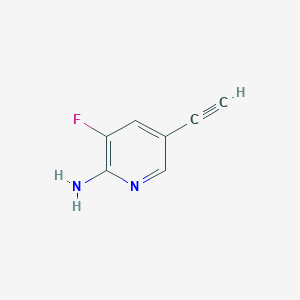

5-Ethynyl-3-fluoropyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in a wide array of chemical and biological processes. researchgate.netresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a common scaffold found in numerous natural products, including vitamins and alkaloids. researchgate.net In medicinal chemistry, pyridine derivatives are extensively utilized due to their diverse biological activities, which encompass antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. researchgate.netjchemrev.com

The significance of pyridine derivatives in drug design stems from several key characteristics:

Versatility: The pyridine nucleus can be readily functionalized at various positions, allowing for the creation of a vast library of compounds with tailored properties. nih.gov

Bioisosterism: The pyridine ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, enabling chemists to modify a molecule's properties while retaining its biological activity. nih.gov

Solubility and Stability: The presence of the nitrogen atom can improve a compound's water solubility and chemical stability, which are desirable traits for pharmaceutical agents. jchemrev.comnih.gov

Hydrogen Bonding: The nitrogen atom in the pyridine ring can participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov

The widespread application of pyridine derivatives in pharmaceuticals underscores their importance in the development of new therapeutic agents. jchemrev.comsciencepublishinggroup.com

The Role of Ethynyl (B1212043) and Fluoro Substituents in Molecular Design

The incorporation of ethynyl (acetylenic) and fluoro groups into a molecular structure, such as in 5-Ethynyl-3-fluoropyridin-2-amine, is a strategic approach in modern medicinal chemistry to enhance the pharmacological profile of a compound.

Ethynyl Group:

The ethynyl group (–C≡CH) is a small, linear, and rigid functional group that offers several advantages in drug design. researchgate.netacs.org Its introduction into a molecule can:

Act as a Rigid Spacer: The linear geometry of the ethynyl group allows it to function as a rigid linker, connecting different pharmacophoric elements within a molecule with a defined spatial orientation. researchgate.netnih.gov

Serve as a Bioisostere: The ethynyl group can mimic other functional groups, such as a phenyl ring or a halogen atom, due to similarities in their electronic properties and ability to participate in π-system interactions. researchgate.netnih.govsci-hub.se

Enhance Binding Affinity: The terminal alkyne can act as a hydrogen bond donor, contributing to stronger interactions with biological targets. nih.govresearchgate.net

Improve Metabolic Stability: The ethynyl group can be more metabolically stable than other functionalities, potentially leading to a longer duration of action for a drug. researchgate.net

The ethynyl group has been successfully incorporated into a wide range of therapeutic agents targeting various proteins, including kinases and viral enzymes. acs.orgsci-hub.se

Fluoro Substituents:

The substitution of hydrogen atoms with fluorine is a common and effective strategy in medicinal chemistry to modulate a molecule's properties. tandfonline.com The unique characteristics of the fluorine atom, such as its small size and high electronegativity, can lead to: tandfonline.comnih.gov

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. nih.govwikipedia.org This can block sites of oxidative metabolism and improve a drug's half-life.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity of a ligand. tandfonline.comontosight.ai

The strategic placement of fluorine atoms can fine-tune the electronic and steric properties of a molecule to optimize its interaction with its biological target. ontosight.ai

Overview of Research Trajectories for Fluoropyridine-Amine Scaffolds

Fluoropyridine-amine scaffolds, which form the core of this compound, are of significant interest in contemporary drug discovery. Research in this area is focused on leveraging the combined benefits of the pyridine ring, the fluorine substituent, and the amine group to develop novel therapeutic agents.

The presence of the fluorine atom on the pyridine ring can enhance the molecule's metabolic stability and binding affinity. acs.org The amino group provides a key point for further chemical modification, allowing for the attachment of various side chains and functional groups to explore structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5FN2 |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

5-ethynyl-3-fluoropyridin-2-amine |

InChI |

InChI=1S/C7H5FN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10) |

InChI Key |

BLOVIXTYCUIFCQ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(N=C1)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethynyl 3 Fluoropyridin 2 Amine

Established Synthetic Routes and Strategies

The most common and well-documented strategies for synthesizing 5-ethynyl-3-fluoropyridin-2-amine hinge on the initial formation of a suitably substituted pyridine (B92270) ring. This typically involves creating 2-amino-3-fluoropyridine (B1272040) derivatives that are subsequently halogenated at the 5-position to provide a handle for the crucial alkynylation step.

Precursor Synthesis and Halogenated Pyridine Intermediates

The journey towards this compound begins with the synthesis of its precursors. These foundational steps are critical as they establish the core structure of the molecule, incorporating the essential fluorine and amine functionalities onto the pyridine ring. The subsequent introduction of a halogen atom at the 5-position is a key strategic maneuver, setting the stage for the final ethynylation.

The synthesis of 2-amino-3-fluoropyridine serves as a fundamental starting point. One documented method begins with 2,3-difluoro-5-chloropyridine. This precursor undergoes an ammonification reaction with ammonia (B1221849) water, followed by a reduction reaction, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield 2-amino-3-fluoropyridine. sioc-journal.cn This approach is advantageous due to its relatively few steps and the use of readily available starting materials. sioc-journal.cn

Alternative approaches include the nucleophilic substitution of 2-fluoropyridine (B1216828) with aminating agents like lithium amides or acetamidine (B91507) hydrochloride. researchgate.netrsc.org These methods offer a direct route to 2-aminopyridine (B139424) derivatives under often mild, transition-metal-free conditions. researchgate.netrsc.org

With the 2-amino-3-fluoropyridine scaffold in hand, the next critical step is the introduction of a halogen atom (typically bromine or iodine) at the 5-position. This halogen serves as the leaving group in the subsequent cross-coupling reaction.

The synthesis of 5-bromo-3-fluoropyridin-2-amine is a key intermediate step. This compound can be prepared from appropriate precursors and serves as a reactant for the introduction of the ethynyl (B1212043) group. bldpharm.comsioc-journal.cn

Similarly, 5-iodo-3-fluoropyridin-2-amine is another crucial intermediate. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, which can sometimes lead to milder reaction conditions or higher yields in the subsequent alkynylation step. wikipedia.org The choice between the bromo- and iodo-substituted precursor often depends on the desired reactivity and the specific conditions of the Sonogashira coupling.

Introduction of the Ethynyl Moiety

The final and defining step in the synthesis of this compound is the installation of the ethynyl group at the 5-position of the pyridine ring. This transformation is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is the cornerstone for the synthesis of this compound from its 5-halogenated precursors. wikipedia.orgnih.gov

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], a copper(I) co-catalyst (e.g., copper(I) iodide), and an amine base like triethylamine (B128534) or diisopropylamine. wikipedia.orglibretexts.orgorganic-chemistry.org

A common strategy involves the use of a silyl-protected alkyne, such as (trimethylsilyl)acetylene . This prevents self-coupling of the terminal alkyne and often leads to cleaner reactions and higher yields. The 5-halogenated-3-fluoropyridin-2-amine (either bromo or iodo) is coupled with (trimethylsilyl)acetylene to form the intermediate, 5-((trimethylsilyl)ethynyl)-3-fluoropyridin-2-amine . bldpharm.comgoogle.com

Following the successful coupling, the trimethylsilyl (B98337) (TMS) protecting group is removed under mild basic or acidic conditions to yield the final product, this compound. gelest.com For instance, treatment with a base like potassium carbonate in methanol (B129727) can effectively cleave the silicon-carbon bond. gelest.com

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 5-Bromo-3-fluoropyridin-2-amine | Substrate |

| Alkyne | (Trimethylsilyl)acetylene | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst |

| Base | Triethylamine, Diisopropylamine | Acid Scavenger, Activates Alkyne |

| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | Reaction Medium |

While the Sonogashira coupling is the predominant method, research into alternative alkynylation techniques is ongoing. Copper-catalyzed reactions, sometimes in the absence of palladium, have been explored for the alkynylation of various heterocycles. rsc.orgbeilstein-journals.org These methods can offer different reactivity profiles and may be advantageous in specific contexts, for example, to avoid the use of palladium or to achieve different selectivities. However, specific, well-established examples for the direct synthesis of this compound using these alternative methods are less commonly reported in the literature compared to the robust and versatile Sonogashira coupling. Metal-free approaches, often involving radical pathways or strong bases, represent another area of synthetic exploration for C-H functionalization and alkynylation, though their application to this specific substrate is not yet widely established. rsc.orgscispace.com

Advanced Synthetic Approaches

Advanced synthetic strategies are crucial for the efficient and selective production of polysubstituted pyridines like this compound. These methods often involve sophisticated catalytic systems and a deep understanding of the reactivity of the pyridine ring to achieve the desired molecular architecture.

The introduction of the ethynyl group at the C-5 position of the 3-fluoro-2-aminopyridine scaffold is most commonly achieved via a Sonogashira cross-coupling reaction. organic-chemistry.org This reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. scirp.org The reaction typically requires a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, the copper(I) salt, and a base), and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.org

Commonly employed catalytic systems include:

Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are frequently used. rsc.orgsoton.ac.uk Palladium trifluoroacetate (B77799) (Pd(CF₃COO)₂) has also been shown to be effective. scirp.org

Copper(I) Co-catalysts : Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of the reactive copper acetylide intermediate. scirp.orgsoton.ac.uk

Ligands : Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are often used to stabilize the palladium catalyst. scirp.org For specific applications, bidentate N,N-ligands like 1,10-phenanthroline (B135089) have been explored to enhance catalytic activity. nih.gov

Base and Solvent : An amine base, such as triethylamine (Et₃N), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. scirp.orgsoton.ac.uk The reaction is typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). scirp.orgsoton.ac.uk

Research into the Sonogashira coupling of substituted halopyridines has demonstrated the efficacy of these systems. For instance, the coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds efficiently at room temperature using a Pd(PPh₃)₄/CuI system in THF/Et₃N. soton.ac.uk

Table 1: Catalytic Systems for Sonogashira Coupling of HalopyridinesCatalystCo-Catalyst/LigandBase/SolventReferencePd(PPh₃)₄CuIEt₃N / THF soton.ac.ukPd(CF₃COO)₂PPh₃ / CuIEt₃N / DMF scirp.orgPd(OAc)₂1,10-phenanthrolineN/A nih.gov

Achieving the specific 2-amino, 3-fluoro, 5-ethynyl substitution pattern requires precise control over the regioselectivity of the synthetic reactions. The synthesis typically starts with a pre-functionalized pyridine ring. The inherent electronic properties of the fluoropyridine ring guide the position of further substitutions. Strategies for regioselective functionalization often involve directed metalation or exploiting the activating and deactivating effects of existing substituents. acs.orgnih.gov

For instance, the synthesis of the precursor, 5-bromo-3-fluoropyridin-2-amine, is a key step. This can be approached through a sequence involving:

Nitration : Introduction of a nitro group, which can later be reduced to the amine.

Halogenation : Selective introduction of bromine at the desired position.

Nucleophilic Aromatic Substitution (S_NAr) : The fluorine atom strongly activates the positions ortho and para to it for nucleophilic attack. nih.gov This can be used to introduce the amino group.

Directed Ortho-Metalation : Existing functional groups can direct lithiation to an adjacent position, which can then be quenched with an electrophile (e.g., a bromine source) to achieve regioselective functionalization. acs.org

The concept of "regioexhaustive substitution" has been demonstrated for fluoropyridines, where all vacant positions can be selectively functionalized by employing activating or screening protective groups to direct metalation. acs.orgresearchgate.net Late-stage functionalization, combining C-H fluorination with subsequent S_NAr, provides another powerful, site-selective method for creating highly substituted pyridines. nih.gov

The synthesis of pharmaceutical intermediates demands high purity. Several techniques are employed to ensure the final product is free of significant impurities.

One-Pot, Multicomponent Reactions : These reactions can build complex molecules like substituted pyridines in a single step from simple starting materials, which can reduce waste and simplify purification by minimizing intermediate steps. tandfonline.com

Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters like temperature and residence time. researchgate.net This enhanced control can lead to higher yields, fewer byproducts, and improved purity compared to traditional batch processes. vcu.edu Flow chemistry has been successfully applied to Sonogashira couplings. acs.org

Chromatographic Purification : After synthesis, purification is essential. Flash column chromatography is a standard method for separating the desired product from unreacted starting materials, catalysts, and byproducts. rsc.org The use of specialized stationary phases, such as NH₂ silica (B1680970) gel, can be particularly effective for purifying amine-containing compounds like pyridines. rsc.org

Use of Dehydrating Agents : In some pyridine syntheses, the incorporation of a dehydrating agent can prevent side reactions, such as the dimerization of starting materials, leading to a significant improvement in the yield and purity of the final product. vcu.edu

Optimization of Reaction Conditions and Yields

Optimizing the Sonogashira coupling is critical for maximizing the yield of this compound. Several factors influence the reaction's efficiency.

Catalyst and Ligand Loading : Studies on the Sonogashira coupling of 2-amino-3-bromopyridines found that a catalyst loading of 2.5 mol% Pd(CF₃COO)₂ with 5 mol% PPh₃ gave optimal results. scirp.org In other systems, a 3:1 ratio of a bidentate ligand to the palladium catalyst was shown to significantly increase product yield. nih.gov

Temperature : The reaction temperature is a crucial parameter. While some Sonogashira reactions on fluoropyridines proceed well at room temperature soton.ac.uk, others require heating to 90-100°C to achieve high yields in a reasonable time frame. scirp.orgrsc.org

Choice of Base and Solvent : The combination of base and solvent can have a profound impact. Triethylamine is a common and effective base. scirp.orgsoton.ac.uk Solvents like THF, DMF, and dioxane are frequently used, with the optimal choice depending on the specific substrates and catalyst system. scirp.orgrsc.orgsoton.ac.uk

Substrate Reactivity : The nature of the halide on the pyridine ring is important. Bromo-pyridines are common substrates for Sonogashira couplings. scirp.org The reaction tolerates a wide range of functional groups on the alkyne partner, including alcohols and amines. soton.ac.uk

Table 2: Optimization of Sonogashira Reaction for Substituted PyridinesParameterConditionEffectReferenceCatalyst Loading2.5 mol% Pd(CF₃COO)₂Optimal for coupling of 2-amino-3-bromopyridines, yielding 72-96%. scirp.orgLigand/Metal Ratio3:1 (1,10-phenanthroline to Pd)Increased yield by 19% in C3-arylation of pyridines. nih.govTemperatureRoom TemperatureSufficient for coupling of 6-bromo-3-fluoro-2-cyanopyridine. soton.ac.ukTemperature100 °CRequired for efficient coupling of 2-amino-3-bromopyridines. scirp.org

Chemical Reactivity and Transformations of 5 Ethynyl 3 Fluoropyridin 2 Amine

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a key functional group that participates in a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The ethynyl group of 5-Ethynyl-3-fluoropyridin-2-amine can readily undergo cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition, where the alkyne reacts with an azide (B81097) to form a 1,2,3-triazole ring. wikipedia.org This reaction can be performed under thermal conditions, often resulting in a mixture of regioisomers. wikipedia.org However, the copper(I)-catalyzed version of this reaction, a cornerstone of "click chemistry," offers high regioselectivity, exclusively yielding the 1,4-disubstituted triazole. wikipedia.orgnih.gov This specific and efficient reaction is valuable for creating more complex molecules by linking the pyridine (B92270) scaffold to other molecular fragments. nih.govgoogle.com Another variant, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), provides access to the 1,5-disubstituted triazole regioisomer. wikipedia.org

The ethynyl group's ability to participate in these cycloaddition reactions makes this compound a useful component in the synthesis of diverse heterocyclic compounds.

Palladium-Catalyzed C(sp)-C(sp2) Cross-Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. vulcanchem.com This reaction facilitates the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide. scirp.org The Sonogashira reaction is a powerful tool for constructing complex molecular architectures and is widely used in the synthesis of pharmaceuticals and other functional organic materials. scirp.orgunibo.it

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(CF₃COO)₂, a copper(I) co-catalyst like CuI, and a base, often an amine like triethylamine (B128534) (Et₃N), in a suitable solvent such as DMF or a THF/Et₃N mixture. scirp.orgsoton.ac.uk The reaction conditions can be optimized by varying the catalyst, base, solvent, and temperature to achieve high yields of the desired coupled products. scirp.orgsioc-journal.cn

Below is a table summarizing typical conditions for Sonogashira coupling reactions involving similar aminopyridine substrates.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 scirp.org |

| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp | 92 soton.ac.uk |

This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.

Hydration and Other Addition Reactions

The ethynyl group can also undergo hydration reactions, typically catalyzed by acid or mercury salts, to form a methyl ketone. This transformation provides a route to introduce a carbonyl functional group into the molecule. Other addition reactions across the carbon-carbon triple bond, such as hydrogenation, can lead to the corresponding alkene or alkane, further expanding the synthetic utility of this compound.

Reactivity of the Pyridine Amine Functionality

The primary amine group attached to the pyridine ring exhibits nucleophilic character and can participate in various substitution, amidation, and alkylation reactions.

Nucleophilic Substitution Reactions

The amino group at the 2-position of the pyridine ring can act as a nucleophile in substitution reactions. For instance, it can displace suitable leaving groups on other molecules. Furthermore, the fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring nitrogen. nih.gov This allows for the introduction of various nucleophiles at this position, although the reaction may require forcing conditions. The reactivity of fluoropyridines in SNAr reactions can be enhanced by using a strong organic superbase. acs.org

Amidation and Alkylation Reactions

The primary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. acs.org This reaction is a common method for introducing a wide range of substituents and for protecting the amino group.

Alkylation of the amino group can also be achieved, though direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com More controlled alkylation can be achieved through reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent.

Reactivity of the Fluorine Atom

The fluorine atom at the C3 position is a key site for reactivity, primarily through nucleophilic aromatic substitution, and its electronic influence is a factor in metalation strategies.

The fluorine atom on the pyridine ring is susceptible to displacement by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, the rate of reaction is often enhanced by the high electronegativity of fluorine, making fluoropyridines more reactive than their chloro- or bromo-analogues. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is approximately 320 times faster than the corresponding reaction of 2-chloropyridine. sigmaaldrich.comvulcanchem.com

For substitution to occur, the aromatic ring must be rendered electron-deficient, a condition that is met by the inherent electron-withdrawing nature of the pyridine ring nitrogen. The reactivity is further modulated by the other substituents. While the 2-amino group is strongly electron-donating, which can deactivate the ring towards nucleophilic attack, the C5-ethynyl group has an electron-withdrawing character that helps to facilitate the reaction.

The general mechanism involves the attack of a nucleophile on the carbon bearing the fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing features of the ring. Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity of the ring.

While specific SNAr reactions on this compound are not extensively documented in readily available literature, the principles of SNAr on fluoropyridines allow for the prediction of its reactivity with various nucleophiles. acs.org For a related compound, 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine, the fluorine atom is noted as being available for substitution by nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoropyridine Scaffolds This table presents plausible transformations for this compound based on known SNAr reactions of analogous fluoropyridines.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Alcohol (R-OH) | NaH, R-OH, DMF, heat | 5-Ethynyl-3-(alkoxy)pyridin-2-amine |

| Thiol (R-SH) | K2CO3, R-SH, DMSO, heat | 5-Ethynyl-3-(alkylthio)pyridin-2-amine |

| Amine (R2NH) | High Temperature, neat or in polar aprotic solvent | N3,N3-Dialkyl-5-ethynylpyridine-2,3-diamine |

| Azide (N3-) | NaN3, DMSO, heat | 3-Azido-5-ethynylpyridin-2-amine |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). wikipedia.org A DMG, typically containing a heteroatom, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

In the case of this compound, there are several potential directing groups:

The 2-Amino Group: The amino group (or more commonly, its protected form such as a pivaloylamide or carbamate) is a powerful DMG. researchgate.netscispace.com It typically directs metalation to the C3 position. However, in the target molecule, this position is already substituted with the ethynyl group.

The 3-Fluorine Atom: Fluorine can act as a weak DMG, directing lithiation to the C4 position.

The Pyridine Nitrogen: The ring nitrogen itself influences the acidity of ring protons, generally favoring deprotonation at C2 and C6.

Given the potent directing effect of a protected 2-amino group, a common strategy would involve its acylation (e.g., with pivaloyl chloride) followed by lithiation. In such a scenario, deprotonation would be directed to the only available ortho position, C6, as C3 is occupied. Subsequent quenching with an electrophile (E+) would yield a 2,3,5,6-tetrasubstituted pyridine.

Table 2: Hypothetical DoM Strategy for this compound This table outlines a plausible reaction sequence based on established DoM principles for aminopyridines.

| Step | Reagent/Conditions | Intermediate/Product | Purpose |

| 1. Protection | Pivaloyl chloride (PivCl), Pyridine | 5-Ethynyl-3-fluoro-N-(pivaloyl)pyridin-2-amine | Enhance directing ability and prevent N-deprotonation |

| 2. Metalation | s-BuLi, THF, -78 °C | 6-Lithio-5-ethynyl-3-fluoro-N-(pivaloyl)pyridin-2-amine | Regioselective deprotonation at C6 |

| 3. Quenching | Electrophile (e.g., I2, (CH3)2S2, R-CHO) | 6-Iodo-, 6-(Methylthio)-, or 6-(Hydroxyalkyl) derivative | Introduction of a new functional group |

| 4. Deprotection | 6M HCl, heat | 6-Substituted-5-ethynyl-3-fluoropyridin-2-amine | Removal of the pivaloyl protecting group |

Multi-functional Group Transformations

The presence of three distinct reactive sites on this compound allows for complex, multi-step transformations, which can be performed sequentially or in one-pot procedures. These transformations leverage the unique reactivity of each functional group to rapidly build molecular complexity.

Ethynyl Group Reactions: The terminal alkyne is a versatile handle for various coupling reactions. It can readily participate in palladium-catalyzed Sonogashira couplings with aryl or vinyl halides, copper-catalyzed "click chemistry" (Huisgen cycloaddition) with azides to form triazoles, and Glaser or Cadiot-Chodkiewicz couplings.

Amino Group Reactions: The primary amine can be diazotized and converted to other functional groups, acylated, or used as a nucleophile in cyclization reactions to form fused heterocyclic systems.

Combined Transformations: A synthetic strategy could involve an initial SNAr reaction at the C3-fluoro position, followed by a Sonogashira coupling at the C5-ethynyl group. Alternatively, a DoM at C6 followed by quenching could be succeeded by a reaction involving the ethynyl moiety.

One-pot reactions that combine several steps, such as a metalation followed by a cross-coupling and an intramolecular cyclization, represent a highly efficient use of the molecule's latent functionality. scispace.com For instance, it is conceivable to design a sequence where the amino group and the ethynyl group participate in an intramolecular cyclization after an initial modification elsewhere on the ring. Such cascade or multi-component reactions are a hallmark of modern synthetic chemistry, aiming to construct complex scaffolds efficiently. researchgate.netacsgcipr.org

5 Ethynyl 3 Fluoropyridin 2 Amine As a Versatile Building Block in Complex Molecular Synthesis

Integration into Heterocyclic Ring Systems

The trifunctional nature of 5-ethynyl-3-fluoropyridin-2-amine provides a platform for the construction of diverse and complex heterocyclic systems. The interplay between the amine, the ethynyl (B1212043) moiety, and the fluorinated pyridine (B92270) core allows for a range of chemical transformations, leading to the formation of fused, spirocyclic, and polycyclic aromatic systems.

Synthesis of Fused Pyridine Scaffolds

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com The presence of both an amino and an ethynyl group on the this compound core facilitates the construction of fused pyridine scaffolds through various cyclization strategies. These reactions can lead to the formation of bicyclic and polycyclic systems with diverse biological activities. For instance, the amino group can act as a nucleophile in intramolecular cyclizations involving the ethynyl group, or it can participate in condensation reactions with other bifunctional reagents to build additional rings onto the pyridine core. The fluorine atom can further influence the reactivity and properties of the resulting fused systems. researchgate.net

Construction of Polycyclic Aromatic Systems

The ethynyl group of this compound is a key functional handle for metal-catalyzed cross-coupling and cycloaddition reactions, enabling the construction of extended polycyclic aromatic systems. researchgate.net Reactions such as the Sonogashira coupling allow for the connection of the pyridine ring to other aromatic or heteroaromatic systems. Furthermore, [2+2+2] cycloaddition reactions involving the alkyne functionality can be employed to build new aromatic rings, leading to complex, multi-ring structures of significant interest in materials science and medicinal chemistry. researchgate.net

Applications in the Synthesis of Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery, providing a rich source of compounds for high-throughput screening. The structural attributes of this compound make it an ideal building block for library synthesis. bldpharm.com The presence of three distinct functional groups—the primary amine, the terminal alkyne, and the fluorinated aromatic ring—allows for a multitude of chemical modifications. This "three-dimensional" reactivity enables the generation of a wide array of structurally diverse molecules from a single, readily available starting material. For example, the amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The ethynyl group can participate in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole rings, or undergo various coupling reactions. nih.gov The fluorine atom and the pyridine nitrogen can also be targeted for further functionalization, adding another layer of diversity to the resulting library.

Precursor in Medicinal Chemistry Lead Generation

The pyridine ring is a common feature in many approved drugs, and the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.com Consequently, this compound has emerged as a valuable precursor for the generation of lead compounds in medicinal chemistry. ethernet.edu.et Its utility has been demonstrated in the development of inhibitors for various therapeutic targets.

Analog Design for Target-Specific Modulation

The ability to systematically modify the structure of a lead compound is crucial for optimizing its activity against a specific biological target. This compound provides a versatile scaffold for such analog design. The different functional groups allow for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents at distinct positions. This systematic modification can fine-tune the compound's interaction with the target protein, leading to improved potency, selectivity, and pharmacokinetic properties. monash.edu For instance, in the context of metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulators, phenyl-ethynyl-pyridine derivatives have been extensively studied, and the strategic placement of fluorine atoms and other substituents on the pyridine ring plays a critical role in determining the compound's allosteric modulatory activity. monash.edunottingham.ac.uknih.gov This highlights the importance of building blocks like this compound in the rational design of new therapeutic agents.

Scaffold Derivatization for Enhanced Potency

The strategic derivatization of the this compound scaffold is a key strategy in medicinal chemistry to enhance the potency and selectivity of novel drug candidates. Through systematic modifications of this core structure, researchers can explore the structure-activity relationships (SAR) that govern a compound's interaction with its biological target. This approach has proven particularly fruitful in the development of potent modulators of various receptors and enzymes.

A notable example of scaffold derivatization to enhance potency can be found in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu₅). While not directly starting from this compound, a closely related analog, N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, serves as a clinical candidate and its development highlights the impact of scaffold modification. The SAR studies in this series of compounds demonstrate how substitutions on and around the 5-fluoropyridin-2-yl moiety influence biological activity. nih.gov

In the exploration of mGlu₅ NAMs, a series of picolinamide (B142947) derivatives were synthesized and evaluated. The initial move from a 3-fluorophenyl benzamide (B126) core to a picolinamide core led to a decrease in potency. However, strategic methylation of the picolinamide ring at the 6-position significantly improved the compound's potency. Further enhancements were achieved by incorporating a 5-fluoropyridin-3-yl ether, a modification that was found to be beneficial in the parent benzamide series. nih.gov

The derivatization of the pyridin-2-yl amide portion of the molecule also yielded significant insights into the SAR. A variety of substituted pyridin-2-yl analogs were synthesized and found to be potent antagonists of mGlu₅. The data revealed that analogs featuring a 5-fluoropyridin-3-yl ether generally exhibited slightly better potency compared to those with a pyrimidin-5-yl ether. However, this trend was not universal, as certain derivatives, such as the 6-ethylpyridin-2-yl and 5-chloropyridin-2-yl analogs, showed an exception to this pattern. nih.gov

Further optimization of the scaffold involved modifications to the heteroaryl ether group. It was consistently observed that analogs with a pyrimidin-5-yl ether were less bound to plasma proteins compared to their 5-fluoropyridin-3-yl ether counterparts. This highlights a common challenge in drug discovery where increased potency can sometimes be accompanied by less favorable pharmacokinetic properties. Additionally, a clear SAR was established concerning the inhibition of cytochrome P450 enzymes, with the pyrimidin-5-yl ether analogs showing less potent inhibition of CYP1A2 than the 5-fluoropyridin-3-yl ether derivatives. nih.gov

The following interactive data table summarizes the structure-activity relationship of selected N-(pyridin-2-yl)picolinamide derivatives as mGlu₅ negative allosteric modulators. The data illustrates how modifications to the core scaffold influence the potency (IC₅₀) of the compounds.

| Compound | Core Scaffold | R¹ Group | R² Group | mGlu₅ IC₅₀ (nM) nih.gov |

|---|---|---|---|---|

| 10 | Picolinamide | H | H | ~8-fold less potent than 9 |

| 11 | 6-Methylpicolinamide | CH₃ | H | Improved potency vs. 10 |

| 12 | Picolinamide | H | 5-Fluoropyridin-3-yl ether | Enhanced potency vs. 10 |

| 13 | 6-Methylpicolinamide | CH₃ | 5-Fluoropyridin-3-yl ether | Improved potency vs. 12 |

| 27 (VU0424238) | 6-Methyl-4-(pyrimidin-5-yloxy)picolinamide | CH₃ | 5-Fluoropyridin-2-yl | 4.4 (Kᵢ) |

| 33 | 6-Methyl-4-(2-methylpyrimidin-5-yloxy)picolinamide | CH₃ | 5-Fluoropyridin-2-yl | 3-fold loss in potency vs. 27 |

These findings underscore the importance of systematic scaffold derivatization in fine-tuning the pharmacological profile of a lead compound. The this compound scaffold, with its reactive ethynyl group and strategically placed fluorine and amine functionalities, presents a rich platform for such optimization efforts, enabling the development of highly potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies Incorporating 5 Ethynyl 3 Fluoropyridin 2 Amine Derivatives

Impact of Ethynyl (B1212043) Group Modifications on Biological Activity

The ethynyl group at the C5 position of the pyridine (B92270) ring plays a multifaceted role in the interaction of 5-ethynyl-3-fluoropyridin-2-amine derivatives with their biological targets. Its linear and rigid nature acts as a structural anchor, while its electronic properties can be finely tuned through substitution.

The terminal alkyne of the ethynyl group serves as a valuable handle for synthetic modification, allowing for the exploration of the chemical space around this region of the molecule. The introduction of substituents on the ethynyl moiety can significantly impact biological activity by influencing factors such as steric bulk, electronics, and the potential for additional interactions with the target protein.

For instance, in the context of kinase inhibitors, extending the ethynyl group with small alkyl or aryl substituents can probe for additional hydrophobic pockets within the ATP-binding site. However, the introduction of bulky groups may also lead to steric clashes, thereby reducing binding affinity. The electronic nature of the substituent can also modulate the acidity of the acetylenic proton, which can influence its ability to act as a hydrogen bond donor.

| Modification | Rationale | Potential Impact on Biological Activity |

| Terminal Alkyne (unsubstituted) | Provides a linear, rigid linker and a weak hydrogen bond donor. | Can form key interactions with backbone carbonyls in the active site. |

| Alkylation (e.g., -C≡C-CH₃) | Increases hydrophobicity and explores small pockets. | May enhance potency if a suitable hydrophobic pocket is present. |

| Arylation (e.g., -C≡C-Ph) | Introduces a larger hydrophobic group and potential for π-stacking interactions. | Can significantly increase potency if a corresponding aromatic binding region exists. |

| Introduction of Polar Groups (e.g., -C≡C-CH₂OH) | Probes for polar interactions and can improve solubility. | May increase binding affinity through new hydrogen bonds. |

This table presents hypothetical SAR trends for this compound derivatives based on established principles in medicinal chemistry.

The ethynyl group often serves as a rigid and linear linker to position a substituent in a specific region of the binding site. scispace.com This rigidity minimizes the entropic penalty upon binding, as fewer conformational degrees of freedom are lost. The π-system of the alkyne can also participate in non-covalent interactions, such as π-π stacking or interactions with charged residues. scispace.com In some kinase inhibitors, the ethynyl group has been shown to act as a bioisostere for other functional groups, such as a halogen atom, by forming similar interactions with the protein backbone. nih.govacs.orgnih.gov For example, the ethynyl group in the EGFR inhibitor erlotinib (B232) mimics the interaction of the chloro group in gefitinib (B1684475) with a backbone carbonyl oxygen. nih.govacs.org This suggests that the ethynyl group in this compound derivatives could engage in similar crucial interactions for target binding.

Influence of Fluorine Substitution on Molecular Interactions

The fluorine atom at the C3 position of the pyridine ring is a key determinant of the physicochemical properties and biological activity of this compound derivatives. Its high electronegativity and small size allow it to profoundly influence the molecule's behavior without introducing significant steric bulk.

The strong electron-withdrawing nature of the fluorine atom significantly alters the electronic landscape of the pyridine ring. acs.org This has several important consequences for molecular interactions:

Modulation of pKa: The fluorine atom lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous for cell permeability and bioavailability, as a less basic compound is less likely to be protonated at physiological pH.

Enhanced Hydrogen Bonding: The electron-withdrawing effect of fluorine can increase the acidity of the N-H protons of the amino group, making them stronger hydrogen bond donors.

Dipole Moment Alteration: The introduction of a C-F bond creates a strong local dipole moment, which can influence long-range electrostatic interactions with the target protein.

Studies on fluorinated pyridines have shown that the position of the fluorine atom is crucial in determining its electronic influence. scispace.comresearchgate.net In the case of 3-fluoropyridine, the fluorine atom's inductive effect is the dominant factor.

Role of the Amino Group in Ligand-Receptor Binding

The 2-amino group is a common and critical feature in a vast number of kinase inhibitors. researchgate.nettandfonline.com Its primary role is to act as a hydrogen bond donor, forming key interactions with the "hinge" region of the kinase ATP-binding site. acs.org This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 2-aminopyridine (B139424) moiety typically forms two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, effectively anchoring the inhibitor in the active site. nih.govbiorxiv.org

The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, while the exocyclic amino group provides one or two hydrogen bond donors. acs.org This bidentate hydrogen bonding pattern is a hallmark of many potent and selective kinase inhibitors. nih.govbiorxiv.org Modification of the amino group, for example, by methylation to a secondary or tertiary amine, often leads to a significant reduction in potency due to the loss of these crucial hydrogen bond interactions. acs.org

| Compound | Modification of the Amino Group | Effect on Hinge Binding | Impact on Potency |

| Derivative A | Primary Amine (-NH₂) | Forms 2-3 hydrogen bonds with the kinase hinge. | High |

| Derivative B | Secondary Amine (-NHCH₃) | Forms 1-2 hydrogen bonds, potential for steric hindrance. | Reduced |

| Derivative C | Tertiary Amine (-N(CH₃)₂) | No hydrogen bond donation, significant steric clash. | Significantly Reduced |

This table illustrates the generally observed structure-activity relationship for the 2-amino group in kinase inhibitors, which is applicable to derivatives of this compound.

Positional Isomerism and Pharmacological Profiles

Positional isomerism, which involves the differential placement of substituents on a core scaffold, can have profound effects on a molecule's pharmacological profile. The specific arrangement of the ethynyl, fluoro, and amine groups on the pyridine ring of this compound is critical for its interaction with biological targets. Altering the position of these functional groups can lead to significant changes in binding affinity, efficacy, and selectivity by modifying the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities.

While direct SAR studies on positional isomers of this compound are not extensively detailed in publicly available literature, the principles can be illustrated by examining related structures. For instance, in the development of kinase inhibitors, the location of substituents on a heterocyclic ring is a well-established determinant of activity. Studies on aminopyridine-based Nek2 inhibitors have shown that moving a substituted phenyl ring from the para- to the meta-position of the aminopyridine core can be well-tolerated, resulting in compounds with similar inhibitory concentrations. nih.gov Conversely, altering the attachment point of an amino group on a related aminopyrazine scaffold from a para to a meta position led to a noticeable decrease in inhibitory potency. nih.gov

Further research on mGlu5 negative allosteric modulators (NAMs) based on bispyridine benzene (B151609) derivatives highlights the impact of positional isomerism on efficacy. In one study, 1,3-disubstituted isomers acted as inverse agonists, whereas the corresponding 1,4-disubstituted isomers were found to be partial antagonists, demonstrating that a simple positional shift can fundamentally change the pharmacological output, even while maintaining similar potencies (IC50 values). ub.edu Similarly, SAR studies of 3,5-diaryl-2-aminopyridine inhibitors of ALK2 kinase revealed that modifications to the primary amine at the 2-position, such as converting it to a secondary or tertiary amine, resulted in diminished potency. acs.org

These examples collectively underscore that the specific substitution pattern of the this compound scaffold is likely a crucial factor for its biological function. Any change in the relative positions of the key functional groups would be expected to significantly modulate its interaction with target proteins.

Table 1: Impact of Positional Isomerism on Pharmacological Activity in Pyridine Derivatives

| Scaffold | Positional Change | Pharmacological Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Aminopyridine | para-phenyl vs. meta-phenyl | Nek2 Kinase | Maintained potent inhibition (IC50: 0.12 µM vs 0.21 µM) | nih.gov |

| Bispyridine benzene | 1,3-disubstitution vs. 1,4-disubstitution | mGlu5 Receptor | Changed efficacy from inverse agonist to partial antagonist | ub.edu |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover new, patentable chemical entities with improved properties while retaining the desired biological activity. researchgate.net Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold. nih.gov Bioisosteric replacement is the substitution of a functional group with another that has similar physicochemical properties, leading to comparable biological effects. acs.org

In the context of 2-aminopyridine derivatives, scaffold hopping has been successfully employed to generate novel kinase inhibitors. A notable example is the shape-based scaffold hop from a pyrimidine (B1678525) core to a pyrazole (B372694) core, which led to the discovery of potent and brain-penetrant N-(1H-pyrazol-3-yl)pyridin-2-amine inhibitors of dual leucine (B10760876) zipper kinase (DLK). acs.orgnih.gov This transformation was guided by the need to improve physicochemical properties while maintaining the key interactions with the target kinase. acs.orgnih.gov Another innovative approach involved hopping from the natural product scaffold of aurones to 2-arylideneimidazo[1,2-a]pyridinones, which contain a fused 2-aminopyridine system. This led to a significant increase in potency as anticancer agents targeting topoisomerase IIα. nih.gov

Table 2: Examples of Scaffold Hopping from or to 2-Aminopyridine Analogues

| Original Scaffold | Hopped Scaffold | Target Class | Outcome | Reference |

|---|---|---|---|---|

| Pyrimidine | N-(1H-Pyrazol-3-yl)pyridin-2-amine | Kinase (DLK) | Improved physicochemical properties; potent and selective inhibitors | acs.orgnih.gov |

| Aurone | 2-Arylideneimidazo[1,2-a]pyridinone | Topoisomerase IIα | Manifold increase in antiproliferative and inhibitory activity | nih.gov |

Bioisosteric replacement has also been a fruitful strategy. The ethynyl group, a key feature of this compound, is a versatile functional group in medicinal chemistry. In the development of mGlu5 NAMs, the ethynyl linker has been successfully replaced with an azo group (–N=N–), a bioisostere that can maintain similar pharmacological properties. ub.edu This demonstrates the potential for modifying the ethynyl moiety in the title compound to modulate its properties.

Other examples within the broader class of aminopyridine derivatives include the replacement of a phenol (B47542) group with a methylsulfonamide group in ALK2 inhibitors, which altered potency and selectivity. acs.org In a different study, a heterocyclic moiety in a c-Met kinase inhibitor was replaced by an amide bond, leading to a new series of 2-aminopyridine-3-carboxamides with high potency. nih.gov These examples highlight the versatility of the aminopyridine scaffold and its amenability to bioisosteric modifications to fine-tune pharmacological profiles.

Table 3: Examples of Bioisosteric Replacements in Aminopyridine-Related Scaffolds

| Scaffold | Original Group | Replacement Group | Target | Observed Effect | Reference |

|---|---|---|---|---|---|

| Diaryl Alkyne | Ethynyl | Azo (–N=N–) | mGlu5 Receptor | Maintained NAM activity with altered potency | ub.edu |

| 3,5-Diaryl-2-aminopyridine | Phenol | Methylsulfonamide | ALK2 Kinase | Improved potency but decreased selectivity | acs.org |

Biological Target Interactions and Proposed Mechanisms of Action for 5 Ethynyl 3 Fluoropyridin 2 Amine Derivatives

Modulation of Enzyme Activity

The structural framework of 5-ethynyl-3-fluoropyridin-2-amine has been incorporated into molecules designed to inhibit specific enzymes implicated in disease. These interactions are typically characterized by high-affinity binding to the enzyme's active or allosteric sites, leading to a reduction in its catalytic activity.

Derivatives incorporating a fluoropyridinyl moiety, structurally related to this compound, have been identified as potent inhibitors of Beta-Secretase 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.

Research has focused on designing BACE1 inhibitors that can effectively cross the blood-brain barrier and selectively inhibit BACE1 over other proteases like BACE2 and Cathepsin D to minimize side effects. The 2-fluoropyridin-3-yl group has been a key component in the development of potent BACE1 inhibitors. For instance, the compound AMG-8718, a spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine derivative, incorporates a 7-(2-fluoropyridin-3-yl) substituent. nih.gov This compound demonstrated robust and sustained reductions of Aβ levels in both cerebrospinal fluid and the brain in preclinical models. nih.gov

The design of these inhibitors often involves a structure-based approach, targeting the flap region of the enzyme, where structural differences between BACE1 and BACE2 can be exploited to achieve selectivity. researchgate.net The fluoropyridinyl moiety contributes to a balanced profile of BACE1 potency, selectivity, and pharmacokinetic properties. nih.gov

Table 1: Example of a BACE1 Inhibitor Derivative

| Compound Name | Core Structure | Target | Key Findings |

|---|

General Control Nondepressible 2 (GCN2) is a serine/threonine kinase that acts as a crucial sensor for amino acid deficiency, playing a central role in the Integrated Stress Response (ISR). nih.govfrontiersin.org Upon activation by uncharged tRNA, GCN2 phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a decrease in global protein synthesis and the preferential translation of stress-response proteins like ATF4. researchgate.net In the context of cancer, GCN2 is vital for tumor cell survival in the nutrient-depleted microenvironment. nih.govresearchgate.net

Inhibition of GCN2 is being explored as a therapeutic strategy to render cancer cells vulnerable to amino acid starvation. researchgate.net Research has led to the discovery of potent and selective GCN2 inhibitors, such as sulfonamide derivatives and compounds like GCN2iB and TAP20, which typically target the ATP-binding site of the kinase domain. nih.govmdpi.com For example, certain sulfonamide derivatives have been designed to bind to the αC-helix allosteric pocket of GCN2, enhancing potency and improving pharmacokinetic profiles. nih.govacs.org While various chemical scaffolds have been identified as GCN2 inhibitors, literature specifically detailing the design and activity of this compound derivatives for GCN2 inhibition is not available in the reviewed sources. However, the mechanism of GCN2 inhibition remains a significant area of interest in oncology. researchgate.netfrontiersin.org

Derivatives containing a 5-fluoropyridin-3-amine moiety have been identified as inhibitors of the bacterial ATP synthesis pathway. This pathway is essential for providing energy for cellular processes, making it an attractive target for the development of novel antibacterial agents.

Through a process of scaffold morphing, researchers have evolved 2,4-diaminoquinazoline inhibitors into more potent quinoline (B57606) and aminopyrazolopyrimidine cores. acs.org In these studies, the incorporation of a 6-ethoxy-5-fluoropyridin-3-amine (B1425852) or 6-[2-(dimethylamino)ethoxy]-5-fluoropyridin-3-amine substituent was found to be critical for activity. acs.orgnih.gov These novel compounds demonstrated a significant improvement in enzyme potency and were over 100-fold more selective for the bacterial enzyme compared to mammalian mitochondrial ATP synthesis. acs.org The resulting aminopyrazolopyrimidine derivatives were bactericidal and showed efficacy against various bacterial strains. acs.org

Table 2: Examples of ATP Synthesis Pathway Inhibitor Derivatives

| Compound Core | R1 Substituent | Target | Key Findings |

|---|---|---|---|

| Aminopyrazolopyrimidine | 6-Ethoxy-5-fluoropyridin-3-amine | Bacterial ATP Synthesis | Exhibited a 10-fold improvement in enzyme potency and high selectivity over mammalian mitochondrial ATP synthesis. acs.org |

Ligand-Receptor Interactions

The this compound scaffold and its analogs are also integral to ligands that modulate the function of specific neurotransmitter receptors. These interactions are allosteric, meaning the compounds bind to a site on the receptor that is distinct from the endogenous ligand binding site, thereby modifying the receptor's response to its natural agonist.

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a Class C G protein-coupled receptor (GPCR) that plays a modulatory role in excitatory synaptic transmission. google.commdpi.com It is a key target for treating a range of neurological and psychiatric disorders. biorxiv.org Allosteric modulators of mGluR5 can be either positive (PAMs), which enhance the receptor's response to glutamate, or negative (NAMs), which inhibit it.

The 5-fluoropyridin-2-yl moiety has been successfully incorporated into potent and selective mGluR5 NAMs. A notable example is HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile), which was discovered through fragment and structure-based drug design. nii.ac.jp This compound binds within the transmembrane domain of the receptor. nii.ac.jp The development of such ligands is often complex, as minor structural changes can switch a compound from a NAM to a PAM. mdpi.commdpi.com Computational modeling and X-ray crystallography have been instrumental in understanding how these molecules interact with the allosteric pocket and stabilize different conformational states of the receptor. nii.ac.jpnih.gov

Metabotropic glutamate receptor 3 (mGluR3), along with mGluR2, belongs to the group II mGlu receptors. google.comnih.gov These receptors are generally found presynaptically and their activation typically leads to an inhibition of neurotransmitter release. nih.gov The development of selective allosteric modulators for mGluR3 has been challenging but is an active area of research for potential therapeutic applications in neuropsychiatric diseases. acs.org

While specific derivatives of this compound as mGluR3 modulators are not prominently featured in the reviewed literature, research into dual mGluR2/mGluR3 PAMs and selective mGluR3 modulators provides insight into the types of structures that are active at this receptor. nih.govnih.gov For example, VU6023326 is a recently identified PAM with activity at mGluR3. biorxiv.org The mechanism of these PAMs involves binding to an allosteric site within the transmembrane domain, which can boost the maximal response to the endogenous agonist, glutamate. biorxiv.org Some PAMs can even act as partial agonists themselves. biorxiv.org The ongoing effort to develop selective mGluR3 modulators is crucial for delineating the specific physiological roles of this receptor subtype. annualreviews.org

Kinase Inhibition (e.g., CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. nih.gov Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov Certain derivatives of this compound have been investigated as inhibitors of CDKs, particularly CDK9. nih.govgoogle.com

CDK9, in complex with cyclin T, forms the positive transcription elongation factor b (P-TEFb). nih.govgoogle.com This complex plays a vital role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II. nih.gov Inhibition of CDK9 can therefore lead to the suppression of transcription of anti-apoptotic proteins, making it a promising strategy for cancer therapy. nih.gov

For instance, a series of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives, which can be conceptually related to the this compound scaffold, have shown potent inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov The inhibitory activity of these compounds was found to correlate with their cytotoxicity in various tumor cell lines. nih.gov

| Compound Category | Target Kinase | Biological Effect |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives | CDK2/cyclin E1, CDK9/cyclin T1 | Potent inhibition, cytotoxicity in tumor cell lines nih.gov |

Pathways Affected by Compound Derivatives

Neurodegenerative Disease Pathways (e.g., Amyloid-beta processing)

A primary focus of research into this compound derivatives has been their potential to modulate pathways implicated in neurodegenerative diseases, particularly Alzheimer's disease. google.comsci-hub.se The central pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. semanticscholar.orgnih.gov

Derivatives of this compound have been designed and synthesized as potent inhibitors of BACE1. sci-hub.senih.gov By inhibiting BACE1, these compounds can block the initial and rate-limiting step in the amyloidogenic pathway, thereby reducing the production of Aβ peptides. google.comsemanticscholar.org This reduction in Aβ levels is hypothesized to prevent the formation of amyloid plaques and slow the progression of Alzheimer's disease. google.comfrontiersin.org

Structure-activity relationship (SAR) studies have led to the development of highly potent and selective BACE1 inhibitors based on this scaffold. For example, the introduction of specific substituents at various positions on the pyridine (B92270) ring and the ethynyl (B1212043) group has been shown to significantly enhance inhibitory activity and improve pharmacokinetic properties. sci-hub.sedundee.ac.uk

| Derivative Type | Target | Pathway Affected | Therapeutic Rationale |

| Aminothiazine derivatives | BACE1 | Amyloid-beta processing frontiersin.org | Reduction of Aβ production for Alzheimer's disease frontiersin.org |

| Iminothiadiazine dioxide derivatives | BACE1 | Amyloid-beta processing frontiersin.org | Reduction of Aβ production for Alzheimer's disease frontiersin.org |

| Aminoimidazole derivatives | BACE1 | Amyloid-beta processing frontiersin.org | Reduction of Aβ production for Alzheimer's disease frontiersin.org |

Cell Proliferation and Cancer Pathways

The inhibition of kinases such as CDK9 by derivatives of this compound directly impacts cell proliferation pathways. nih.govnih.gov As previously mentioned, CDK9 is essential for transcriptional elongation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

The antiproliferative effects of these compounds have been demonstrated in various cancer cell lines. nih.govgoogle.com The mechanism involves the downregulation of short-lived anti-apoptotic proteins, which are critical for the survival of cancer cells. This makes CDK9 inhibitors a promising class of anti-cancer agents. nih.gov

| Compound Class | Affected Pathway | Mechanism |

| Pyrimidine (B1678525) derivatives | Cell Proliferation | Inhibition of CDK9, leading to suppression of transcription of anti-apoptotic proteins. nih.gov |

Neuropsychiatric Disorder Pathways

Beyond neurodegenerative diseases, derivatives of the this compound scaffold are also being explored for their potential in treating neuropsychiatric disorders. nih.govgoogle.com This is largely due to their interaction with metabotropic glutamate receptors (mGluRs), which are key modulators of synaptic transmission and neuronal excitability. nih.govuni-regensburg.de

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in a range of psychiatric conditions. google.com mGluRs, particularly mGluR5, are G-protein coupled receptors that modulate neuronal activity. nih.govresearchgate.net Allosteric modulators of mGluR5, both positive (PAMs) and negative (NAMs), have shown therapeutic potential. researchgate.netacs.org

Certain derivatives of this compound have been developed as allosteric modulators of mGluR5. acs.org By binding to a site distinct from the glutamate binding site, these compounds can fine-tune the receptor's response to glutamate, offering a more nuanced approach to modulating glutamatergic neurotransmission compared to direct receptor agonists or antagonists. researchgate.netacs.org This modulation can help restore normal synaptic function in brain circuits affected by neuropsychiatric disorders. nih.gov

| Compound Type | Target Receptor | Affected Pathway | Potential Application |

| Pyridine derivatives | mGluR5 | Glutamatergic neurotransmission researchgate.netacs.org | Neuropsychiatric disorders nih.govgoogle.com |

Molecular Mechanisms of Biological Activity

The biological activity of this compound derivatives stems from their specific molecular interactions with their respective targets.

In the case of BACE1 inhibition , these compounds typically act as competitive inhibitors, binding to the active site of the enzyme. The ethynyl group often plays a crucial role in binding to the catalytic aspartate residues of BACE1. The fluorine atom on the pyridine ring can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability. The various substituents on the scaffold are designed to occupy specific pockets within the BACE1 active site, thereby increasing potency and selectivity. semanticscholar.orgsci-hub.se

For kinase inhibition , particularly of CDK9, the aminopyridine core of the derivatives often forms key hydrogen bonds with the hinge region of the kinase domain. This interaction is a common feature of many kinase inhibitors. The ethynyl group and other substituents can then extend into adjacent hydrophobic pockets, further stabilizing the inhibitor-enzyme complex and contributing to inhibitory potency. nih.gov

As mGluR5 allosteric modulators , these derivatives bind to a topographically distinct allosteric site on the receptor, not the orthosteric site where glutamate binds. researchgate.net This binding induces a conformational change in the receptor that can either potentiate (PAM) or inhibit (NAM) the receptor's response to glutamate. researchgate.netacs.org The specific nature of the modulation (positive or negative) is determined by the precise chemical structure of the derivative and its interactions with the allosteric binding pocket. acs.org

Computational and Theoretical Investigations of 5 Ethynyl 3 Fluoropyridin 2 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various properties, including molecular energies, geometries, and reactivity descriptors. Studies on related fluoropyridine and aminopyridine derivatives commonly employ DFT methods, such as B3LYP, to analyze their reactivity and spectral behaviors. researchgate.net

For 5-Ethynyl-3-fluoropyridin-2-amine, a DFT analysis would reveal the distribution of electron density across the molecule. The electron-withdrawing fluorine atom, the electron-donating amine group, and the electron-rich ethynyl (B1212043) group would create a complex electronic landscape. This distribution is critical in determining the molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack at various positions on the pyridine (B92270) ring. DFT calculations on similar pyridine derivatives have been used to determine active sites by calculating Mulliken atomic charges. researchgate.net The synergy between experimental and theoretical results from DFT has been crucial in elucidating reaction mechanisms, such as those involving alkyne hydration and electrophilic fluorination in organometallic complexes. whiterose.ac.uk

Ab initio calculations, which are based on first principles without using experimental data for parameterization, are employed to determine the optimized molecular geometry and predict vibrational spectra (IR and Raman). For analogs like 2-fluoropyridine (B1216828) and 3-fluoropyridine, ab initio and DFT calculations have been used to compute molecular structures and assign vibrational frequencies, showing excellent agreement with experimental spectra. researchgate.net These calculations have shown that ring bond distances in fluoropyridines are very similar to those in pyridine, with some exceptions like a shortening of the C-N bond adjacent to the fluorine in 2-fluoropyridine. researchgate.net

For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles for its most stable conformation. Vibrational analysis would yield theoretical IR and Raman spectra, where characteristic frequencies for the C≡C triple bond stretch, C-F bond stretch, and N-H stretches of the amine group could be identified and compared with experimental data to confirm the structure. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

Analysis of related pyridine derivatives shows how substituents affect the HOMO-LUMO gap. researchgate.netacs.org For this compound, the HOMO is expected to be located primarily on the electron-rich aminopyridine and ethynyl portions, while the LUMO would be distributed across the pyridine ring, influenced by the electronegative fluorine atom. The precise energy of this gap would quantify its reactivity and electronic transition properties. In one study on fluoropyridine derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, indicating higher reactivity. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

This table presents predicted CCS values calculated using CCSbase, which provides insights into the molecule's shape and size in the gas phase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 137.05095 | 123.9 |

| [M+Na]+ | 159.03289 | 135.2 |

| [M-H]- | 135.03639 | 123.5 |

| [M+NH4]+ | 154.07749 | 141.8 |

| [M+K]+ | 175.00683 | 131.6 |

| [M+H-H2O]+ | 119.04093 | 111.1 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations are used to study its behavior in a more complex environment, such as its interaction with a biological macromolecule.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is central to structure-based drug design. For a molecule like this compound, which may act as an allosteric modulator, docking studies can predict its binding mode within the allosteric pocket of a receptor, such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.comacs.orgresearchgate.net

The process involves placing the ligand into the binding site in various conformations and orientations and then using a scoring function to estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds between the ligand's amine group and receptor residues, or π-π stacking interactions involving the pyridine ring. uc.pt Docking studies on mGluR5 modulators have successfully used homology models and crystal structures to validate binding modes and explain structure-activity relationships (SAR). mdpi.com

Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their corresponding energies. For a flexible molecule, understanding its low-energy conformations is crucial, as these are the ones most likely to be biologically active.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound, both in solution and when bound to a target. umich.edu MD simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. uc.pt When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein induced by ligand binding, and identify the role of water molecules at the binding interface. uc.ptnih.gov This provides a more realistic and detailed understanding of the binding event than static docking alone.

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints are detailed maps that characterize the specific interactions between a ligand and its protein target at the atomic level. These fingerprints are crucial for understanding the basis of molecular recognition, affinity, and selectivity. For analogs of this compound, which often act as allosteric modulators of G-protein coupled receptors (GPCRs), computational methods like molecular docking and molecular dynamics (MD) simulations are used to generate these interaction profiles. mdpi.com

Studies on various mGlu5 negative allosteric modulators (NAMs) with scaffolds similar to this compound have identified a common allosteric binding pocket within the seven-transmembrane (7TM) domain. mdpi.commonash.edu The interaction patterns within this site are key determinants of ligand activity. For instance, computational studies involving docking and MD simulations have highlighted the importance of specific amino acid residues in the binding of these modulators. mdpi.com

Key interactions for related mGlu5 modulators often involve:

Hydrogen Bonding: Interactions with polar residues can anchor the ligand in the binding pocket. For example, residues like Asn253 have been noted to form hydrogen bonds with various A2A adenosine (B11128) receptor antagonists. uc.pt In the context of mGlu1, a closely related receptor, Ser668 and Thr815 are key residues for hydrogen bonding interactions. mdpi.com

π-π Stacking: The aromatic pyridine ring common to these analogs frequently engages in π-π stacking interactions with phenylalanine residues, such as Phe168, within the binding site. uc.pt

Hydrophobic Interactions: The ethynyl group and other hydrophobic moieties on the ligands form van der Waals interactions with nonpolar residues, contributing significantly to binding affinity. uc.pt

The table below summarizes key protein-ligand interactions identified for analogs and related compounds through computational studies.

| Ligand/Analog Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Pyrazolo[4,3-e] mdpi.comuc.ptub.edutriazolo[1,5-c]pyrimidines | A2A Adenosine Receptor | Thr88, Phe182, Phe257 | Hydrogen Bond, π-π Stacking |

| mGlu5 NAMs (general) | mGlu5 Receptor | Proline at position 3.40 | Allows deeper binding |

| MPEP (mGlu5 NAM) | mGlu5 Receptor | Residues in TM7 | Hydrogen Bonding |

| Various A2AAR Antagonists | A2A Adenosine Receptor | Asn253, Phe168 | Hydrogen Bond, π-π Stacking |

These detailed interaction fingerprints are instrumental in rational drug design, allowing for the targeted modification of ligand structures to enhance potency and selectivity.

Chemoinformatic Approaches in Derivative Design

Chemoinformatics combines computational methods with chemical information to support the design and discovery of new compounds with desired properties. For derivatives of this compound, chemoinformatic techniques are vital for navigating the vast chemical space to identify promising new drug candidates.

Virtual Screening for Novel Ligands

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For designing novel ligands related to this compound, pharmacophore-based and structure-based virtual screening are commonly employed.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. These models can be generated from a set of known active ligands or from the ligand-binding site of a protein. mdpi.com Libraries of compounds are then filtered to find molecules that match the pharmacophore. This approach was successfully used to identify novel allosteric antagonists of the mGlu1 receptor, which shares high structural similarity with the mGlu5 receptor. mdpi.com

Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein, often determined by X-ray crystallography, for docking studies. Large compound databases are docked into the binding site, and scoring functions are used to estimate the binding affinity of each compound. researchgate.net For example, a virtual screen using an artificial neural network led to the discovery of 2-(2-Benzoxazoylamino)-4-Aryl-5-Cyanopyrimidines as novel mGlu5 NAMs. mdpi.com